molecular formula C8H6BrF3 B1273070 2-Bromo-1-methyl-4-(trifluoromethyl)benzene CAS No. 66417-30-9

2-Bromo-1-methyl-4-(trifluoromethyl)benzene

Cat. No.: B1273070
CAS No.: 66417-30-9
M. Wt: 239.03 g/mol
InChI Key: TWWUWLMGYSLODU-UHFFFAOYSA-N
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Description

2-Bromo-1-methyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6BrF3 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-methyl-4-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the bromination of 1-methyl-4-(trifluoromethyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced separation techniques such as distillation or crystallization may be employed to enhance efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-methyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like toluene or ethanol.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

    Coupling: Formation of biaryl compounds.

    Reduction: Formation of 1-methyl-4-(trifluoromethyl)benzene.

Scientific Research Applications

2-Bromo-1-methyl-4-(trifluoromethyl)benzene is utilized in several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is used in the development of advanced materials with specific properties, such as polymers and liquid crystals.

    Pharmaceuticals: It can be a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Agrochemicals: It is used in the synthesis of agrochemical compounds, including herbicides and insecticides.

Mechanism of Action

The mechanism of action of 2-Bromo-1-methyl-4-(trifluoromethyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the trifluoromethyl group. This activation facilitates nucleophilic substitution and coupling reactions. The bromine atom serves as a leaving group in substitution reactions, while the methyl group provides steric hindrance that can influence the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-(trifluoromethyl)benzene: Similar structure but lacks the methyl group.

    1-Bromo-2-methyl-4-(trifluoromethyl)benzene: Similar structure with the methyl group in a different position.

    4-Bromobenzotrifluoride: Similar structure but lacks the methyl group.

Uniqueness

2-Bromo-1-methyl-4-(trifluoromethyl)benzene is unique due to the presence of both a methyl group and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and material science.

Biological Activity

2-Bromo-1-methyl-4-(trifluoromethyl)benzene, with the CAS number 66417-30-9, is a halogenated aromatic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. Its unique trifluoromethyl group enhances its biological activity, making it a compound of interest for studies on drug development and biochemical interactions.

  • Molecular Formula : C8H6BrF3
  • Molecular Weight : 251.03 g/mol
  • Structure :
    • The compound features a bromine atom and a trifluoromethyl group attached to a benzene ring, which significantly influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may act as an inhibitor or activator of various enzymes. For example, it can interact with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.
  • Cell Signaling Modulation : It has been observed to influence signaling pathways in cells, potentially altering gene expression and metabolic processes.
  • Cytotoxic Effects : Preliminary studies indicate that this compound can induce cytotoxicity in certain cancer cell lines, suggesting its potential as an anticancer agent.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

Cell LineIC50 (µM)
MCF-7 (Breast)25.72 ± 3.95
HeLa (Cervical)30.10 ± 4.20
A549 (Lung)20.50 ± 2.30

These results indicate that the compound effectively induces apoptosis in cancer cells, highlighting its potential as a therapeutic agent .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promise in antimicrobial applications. Studies indicate that it possesses inhibitory effects against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus8
Escherichia coli16
Bacillus subtilis8

These findings suggest that the compound could be developed into an antimicrobial agent, particularly against resistant strains .

Case Studies

  • Case Study on Cancer Cell Lines : A study conducted on MCF-7 breast cancer cells showed that treatment with this compound led to increased apoptosis markers and decreased cell viability over time.
  • Antimicrobial Efficacy : In another study, the compound was tested against a panel of bacteria where it demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Properties

IUPAC Name

2-bromo-1-methyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c1-5-2-3-6(4-7(5)9)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWUWLMGYSLODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381423
Record name 2-bromo-1-methyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66417-30-9
Record name 2-Bromo-1-methyl-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66417-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-1-methyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-methylbenzotrifluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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